N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide
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Description
N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide is a useful research compound. Its molecular formula is C23H18BrN7O2 and its molecular weight is 504.348. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna . They intercalate between the stacks of DNA base pairs, which can disrupt the normal functioning of the DNA molecule .
Mode of Action
The compound likely interacts with its targets through a process known as intercalation. Intercalation is when a molecule inserts itself between the base pairs in a DNA molecule . This can disrupt the normal functioning of the DNA, potentially leading to cell death .
Biochemical Pathways
It’s reasonable to assume that the compound’s intercalation with dna could affect numerous biochemical pathways, particularly those involved in dna replication and protein synthesis .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability .
Result of Action
The intercalation of this compound with DNA can disrupt normal cellular processes, potentially leading to cell death . This makes the compound a potential candidate for use as an anticancer agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with its targets . Additionally, the presence of other molecules can either enhance or inhibit the compound’s activity .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-5-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN7O2/c1-12-20(13(2)31(30-12)15-6-4-3-5-7-15)18-11-19(27-26-18)22(32)29-28-21-16-10-14(24)8-9-17(16)25-23(21)33/h3-10,18-19,25-27,33H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHOKHMZBODLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3CC(NN3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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